Ethyl 2-amino-2-methyloctanoate
Overview
Description
Ethyl 2-amino-2-methyloctanoate is an organic compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-methyloctanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-2-methyloctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-methyloctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Ethyl 2-amino-2-methyloctanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: This compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-methyloctanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-2-methylhexanoate
- Ethyl 2-amino-2-methylheptanoate
- Ethyl 2-amino-2-methylnonanoate
Uniqueness
Ethyl 2-amino-2-methyloctanoate is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. These properties make it particularly suitable for certain applications in organic synthesis and biochemical research .
Properties
IUPAC Name |
ethyl 2-amino-2-methyloctanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-4-6-7-8-9-11(3,12)10(13)14-5-2/h4-9,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYBOXVLCIYBFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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